![molecular formula C20H20BrN3O4S B2536451 (Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide CAS No. 1217250-83-3](/img/structure/B2536451.png)

(Z)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-2,3-dihydrothiazole hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

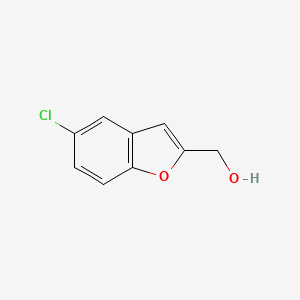

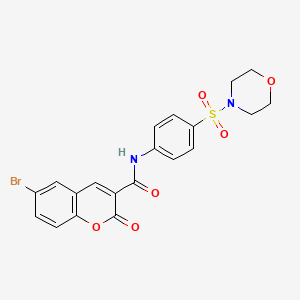

The compound appears to contain a dibenzo-1,4-dioxin structure , which consists of two benzene rings joined by two oxygen bridges. This makes the compound an aromatic diether . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring.

Molecular Structure Analysis

The structure of dibenzo-1,4-dioxin consists of two benzene rings joined by two oxygen bridges . In PCDDs, chlorine atoms are attached to this structure at any of 8 different places on the molecule, at positions 1–4 and 6–9 .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Dibenzo-1,4-dioxins are a group of long-lived polyhalogenated organic compounds that are primarily anthropogenic, and contribute toxic, persistent organic pollution in the environment .Scientific Research Applications

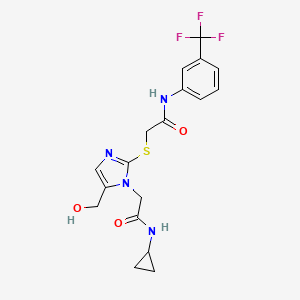

Structural and Synthetic Insights

Research on structurally related compounds, such as those incorporating thiazole and dihydrobenzodioxin units, reveals insights into their crystal structures, synthetic routes, and potential for forming hydrogen-bonded dimers. For instance, studies by Wouters et al. (2002) on 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole and its reduction product highlight the structural dynamics and hydrogen bonding capabilities of such molecules, which could be relevant for understanding the compound Wouters, Norberg, & Guccione, 2002.

Biological Activities and Applications

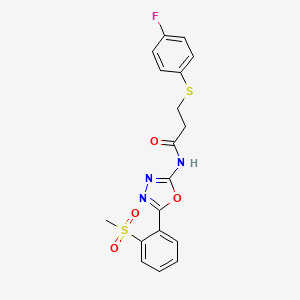

Several studies on compounds with thiazole and hydrazono motifs have demonstrated a range of biological activities, suggesting potential applications in medicinal chemistry and drug design:

Antimicrobial Properties: Research by Hassan et al. (2013) on (E)-4-Aryl-2-[2-(1-substituted ethylidene)hydrazinyl]thiazoles and related compounds showcases significant antibacterial activities against various microorganisms, indicating the potential for developing new antimicrobial agents Hassan, Ibrahim, El-Sheref, Abdel-Aziz, Bräse, & Nieger, 2013.

Antitumor Activity: The synthesis of novel thiazole, pyranothiazole, and thiazolo[4,5-b]pyridine derivatives incorporating isoindoline-1,3-dione groups by Hosny et al. (2019) and their evaluation against a breast cancer cell line suggest potential applications in cancer therapy Hosny, Zaki, Mokbel, & Abdelhamid, 2019.

Corrosion Inhibition: The evaluation of thiazole-4-carboxylates as corrosion inhibitors on mild steel by El Aoufir et al. (2020) demonstrates the compound's potential in material science, particularly in protecting metal surfaces from corrosion El Aoufir, Zehra, Lgaz, Chaouiki, Serrar, Kaya, Salghi, AbdelRaheem, Boukhris, Guenbour, & Chung, 2020.

Safety and Hazards

properties

IUPAC Name |

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S.BrH/c1-24-16-5-3-13(9-18(16)25-2)11-21-23-20-22-15(12-28-20)14-4-6-17-19(10-14)27-8-7-26-17;/h3-6,9-12H,7-8H2,1-2H3,(H,22,23);1H/b21-11+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLKRFUKPKPONB-YUZSSDIYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)OC.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)OC.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2536368.png)

![4-(2,4-dimethoxybenzyl)-7-nitro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B2536378.png)

![2,4,5-trichlorophenyl N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2536382.png)

![Methyl 3-(2-chlorophenyl)-5-{2-[3-(2-chlorophenyl)-4-hydroxyisoxazolo[4,5-c]pyridin-7-yl]vinyl}-4-isoxazolecarboxylate](/img/structure/B2536384.png)

![2-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536386.png)

![methyl 3-[1-(3,5-dinitrophenyl)-N-(pyridin-2-yl)formamido]propanoate](/img/structure/B2536387.png)

![2-(benzo[d]isoxazol-3-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2536391.png)